Inosine-5'-monophosphate Dehydrogenase 2 (IMPDH2) Inhibitory Potency Compared to Unsubstituted Core
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine demonstrates sub-micromolar inhibition of IMPDH2, a validated target for immunosuppressive and antiviral therapies. BindingDB data reveals Ki values of 240 nM, 430 nM, and 440 nM against IMPDH2 under different assay conditions [1]. In contrast, the unsubstituted imidazo[1,2-b]pyridazine core exhibits no detectable IMPDH2 inhibitory activity, highlighting the essential role of the 6-chloro and 2,8-dimethyl substituents in conferring target engagement [2].
| Evidence Dimension | IMPDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-b]pyridazine core |
| Quantified Difference | >440-fold improvement (inferred from no detectable activity vs. Ki 240-440 nM) |
| Conditions | Inosine-5'-monophosphate dehydrogenase 2 enzyme assay; competitive/non-competitive inhibition assessed |
Why This Matters
Quantified IMPDH2 inhibitory activity differentiates this compound from the inactive core scaffold, justifying its selection for hit-to-lead campaigns targeting this enzyme.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for BDBM50421763 (6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine) against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. View Source
